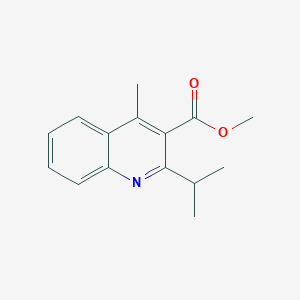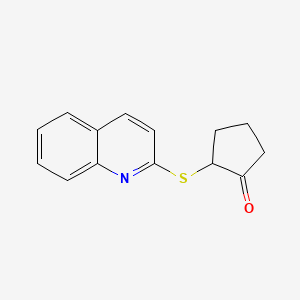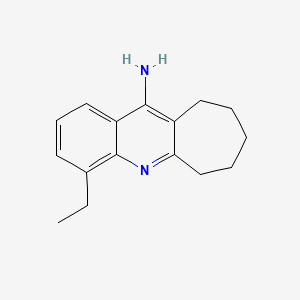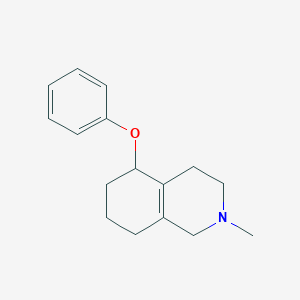
Isoquinoline, 1,2,3,4,5,6,7,8-octahydro-2-methyl-5-phenoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-5-phenoxy-1,2,3,4,5,6,7,8-octahydroisoquinoline is a complex organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-phenoxy-1,2,3,4,5,6,7,8-octahydroisoquinoline typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate phenoxy-substituted precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and distillation to isolate the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-phenoxy-1,2,3,4,5,6,7,8-octahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, reduction may yield alcohols or amines, and substitution may yield various substituted derivatives .
Scientific Research Applications
2-Methyl-5-phenoxy-1,2,3,4,5,6,7,8-octahydroisoquinoline has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Methyl-5-phenoxy-1,2,3,4,5,6,7,8-octahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4,5,6,7,8-Octahydroisoquinoline: A structurally similar compound with different substituents.
5-Phenoxy-1,2,3,4,5,6,7,8-octahydroisoquinoline: Another similar compound with a different substitution pattern.
Uniqueness
2-Methyl-5-phenoxy-1,2,3,4,5,6,7,8-octahydroisoquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
828277-25-4 |
|---|---|
Molecular Formula |
C16H21NO |
Molecular Weight |
243.34 g/mol |
IUPAC Name |
2-methyl-5-phenoxy-3,4,5,6,7,8-hexahydro-1H-isoquinoline |
InChI |
InChI=1S/C16H21NO/c1-17-11-10-15-13(12-17)6-5-9-16(15)18-14-7-3-2-4-8-14/h2-4,7-8,16H,5-6,9-12H2,1H3 |
InChI Key |
GOFGHFURVDUNAJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=C(C1)CCCC2OC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Ethoxy-8-methoxyfuro[2,3-B]quinoline](/img/structure/B11867693.png)

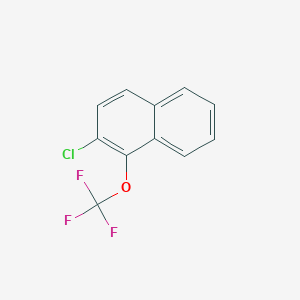

![[2,4'-Bipyridine]-3',5-dicarboxylic acid](/img/structure/B11867734.png)

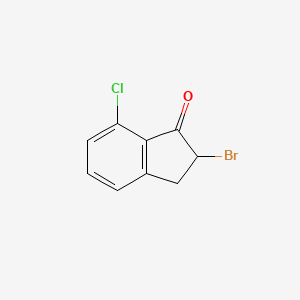
![2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B11867749.png)

